3-[3-(2-Nitrophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione
Overview
Description
3-[3-(2-Nitrophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound with a unique structure that combines a nitrophenoxy group, a propyl chain, and a diphenylimidazolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Nitrophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the nitrophenoxypropyl intermediate. This intermediate is then reacted with diphenylimidazolidine-2,4-dione under specific conditions to yield the final product. Common reagents used in these reactions include nitrophenol, propyl halides, and imidazolidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Nitrophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The propyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
3-[3-(2-Nitrophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(2-Nitrophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The diphenylimidazolidine core may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved in its mechanism of action include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Contains a phenyl group and boronic acid functionality.
Diphenylimidazolidine derivatives: Compounds with similar imidazolidine cores but different substituents.
Uniqueness
3-[3-(2-Nitrophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione is unique due to its combination of a nitrophenoxy group and a diphenylimidazolidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[3-(2-nitrophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c28-22-24(18-10-3-1-4-11-18,19-12-5-2-6-13-19)25-23(29)26(22)16-9-17-32-21-15-8-7-14-20(21)27(30)31/h1-8,10-15H,9,16-17H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQHWNHZJDNFHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCOC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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